Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate: Physicochemical Profiling, Synthetic Methodologies, and Downstream Applications
Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate: Physicochemical Profiling, Synthetic Methodologies, and Downstream Applications
As a Senior Application Scientist, navigating the synthesis and application of specialized fluorinated intermediates requires a deep understanding of both their physicochemical behavior and their mechanistic reactivity. Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate (CAS: 898777-83-8) is a highly versatile 1,6-dicarbonyl building block. The presence of the strongly electron-withdrawing para-trifluoromethyl (–CF₃) group profoundly impacts both the compound's lipophilicity and the electronic landscape of the adjacent ketone, making it a highly sought-after precursor in medicinal chemistry, particularly for the synthesis of bioactive heterocycles like pyridazinones.
This technical guide provides a rigorous framework for characterizing, synthesizing, and utilizing this specific keto-ester, emphasizing self-validating experimental protocols and mechanistic causality.
Physicochemical Profiling
The structural architecture of Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate—a flexible hexanoate aliphatic chain terminating in an ethyl ester on one end and a bulky, lipophilic, electron-deficient aryl ketone on the other—dictates its physical properties. The –CF₃ group significantly increases the partition coefficient (LogP), enhancing the molecule's utility in drug discovery where membrane permeability is a critical parameter.
Quantitative Data Summary
| Property | Value | Mechanistic / Structural Notes |
| Molecular Formula | C₁₅H₁₇F₃O₃ | - |
| Molecular Weight | 302.29 g/mol | Confirmed via standard MS profiling[1]. |
| CAS Registry Number | 898777-83-8 | Commercially standardized identifier. |
| Physical State | Viscous oil to low-melting solid | The flexible aliphatic chain disrupts crystal packing, lowering the melting point. |
| Predicted Boiling Point | ~340–360 °C (760 mmHg) | Elevated BP due to high molecular weight and dipole-dipole interactions. |
| Predicted LogP | 3.8 – 4.2 | High lipophilicity driven by the –CF₃ moiety. |
| Solubility Profile | Soluble in DCM, EtOAc, THF | Completely insoluble in aqueous media due to the dominant hydrophobic bulk. |
Synthetic Methodologies: The Weinreb Amide Strategy
Mechanistic Rationale
A novice approach to synthesizing aryl keto-esters often defaults to Friedel-Crafts acylation (e.g., reacting trifluoromethylbenzene with ethyl adipoyl chloride). However, the –CF₃ group is a powerful electron-withdrawing group (EWG) that severely deactivates the aromatic ring, rendering Friedel-Crafts acylation notoriously low-yielding and prone to meta-substitution rather than the required para-substitution.
To ensure absolute regiocontrol and high yields, a nucleophilic addition strategy utilizing a Weinreb amide [2] coupled with a pre-formed Grignard reagent is the authoritative standard. This protocol is self-validating : the bidentate chelation of the magnesium ion by the methoxy and carbonyl oxygens forms a stable five-membered cyclic intermediate. This prevents the collapse of the tetrahedral intermediate until the reaction is deliberately quenched with acid, physically restricting the system to a single nucleophilic addition and preventing tertiary alcohol byproducts.
Fig 1. Synthetic workflow utilizing a Weinreb amide intermediate to prevent over-alkylation.
Step-by-Step Experimental Protocol
Phase 1: Preparation of the Weinreb Amide
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Activation: Dissolve mono-ethyl adipate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise at 0 °C. Causality: CDI activates the carboxylic acid to an active imidazolide. CO₂ evolution serves as a visual confirmation of activation.
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Amidation: After 1 hour, add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by triethylamine (1.2 equiv). Stir at room temperature for 12 hours.
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Isolation: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield Ethyl 6-(methoxy(methyl)amino)-6-oxohexanoate.
Phase 2: Grignard Addition (Self-Validating Step)
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Setup: Dissolve the synthesized Weinreb amide (1.0 equiv) in anhydrous THF and cool to 0 °C under argon.
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Addition: Dropwise, add a commercially available or freshly prepared solution of 4-(trifluoromethyl)phenylmagnesium bromide (1.1 equiv in THF). Causality: The low temperature controls the exothermic formation of the stable magnesium chelate.
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Validation & Quench: Monitor via TLC (Hexanes/EtOAc). Complete consumption of the Weinreb amide validates successful chelation. Once complete, carefully quench the reaction at 0 °C with cold 1M HCl. Causality: The acidic aqueous environment breaks the chelate, collapsing the tetrahedral intermediate to release the target ketone.
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Purification: Extract with ethyl acetate, dry, and purify via flash column chromatography to isolate pure Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate.
Analytical Characterization Signatures
To verify the integrity of the synthesized product, cross-reference the isolated material against the following expected spectroscopic signatures:
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¹H NMR (CDCl₃, 400 MHz): Look for the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring around δ 7.70–8.10 ppm. The ethyl ester will show a distinct quartet at δ 4.12 ppm (2H) and a triplet at δ 1.25 ppm (3H). The methylene protons adjacent to the ketone (C5) will appear as a triplet around δ 3.05 ppm.
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¹⁹F NMR (CDCl₃, 376 MHz): A sharp, distinct singlet around δ -62.5 ppm confirms the intact –CF₃ group.
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LC-MS (ESI+): Expected[M+H]⁺ peak at m/z 303.1.
Downstream Applications: Pyridazinone Core Assembly
In drug development, 1,6-dicarbonyls are privileged precursors for heterocycle synthesis. Ethyl 6-oxo-6-(4-trifluoromethylphenyl)hexanoate is specifically optimized for condensation with hydrazine to form 4,5-dihydro-3(2H)-pyridazinone derivatives. These cores are frequently found in PDE inhibitors, calcium sensitizers, and novel anti-inflammatory APIs.
Fig 2. Cyclization pathway of the keto-ester into a bioactive pyridazinone core.
Cyclization Rationale: The reaction is driven by the high nucleophilicity of hydrazine. Initial condensation occurs at the highly electrophilic ketone (accelerated by the electron-withdrawing –CF₃ group), followed by intramolecular acyl substitution at the ethyl ester, releasing ethanol and water to form the thermodynamically stable 6-membered pyridazinone ring.
References
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Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. DOI: 10.1016/S0040-4039(01)91316-4. Available at:[Link]
